Cyanine3 hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

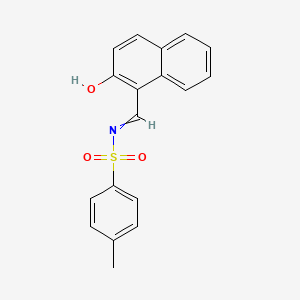

Cyanine3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. This reagent allows to label various carbonyl-containing molecules such as antibodies and other glycoproteins after periodate oxidation, proteins which have undergone oxidative stress or deamination, or reducing saccarides. Cyanine3 is compatible with a number of fluorescent instruments.

Applications De Recherche Scientifique

Liquid Chromatography

Cyanine3 hydrazide derivatives are used for the chemical derivatization of aldehydes in liquid chromatography. This facilitates visible diode laser-induced fluorescence (DIO-LIF) detection in conventional-size liquid chromatography, enhancing the detection of various aldehydes including n-octylaldehyde and 4-hydroxy-2-nonenal (HNE) (Nuijens et al., 1995).

Polymer Material Analysis

Cyanine-based near-infrared fluorescent probes, such as those with hydrazide functionality, are applied to polymers for determining functional groups. This is beneficial for analyzing polymers that are autofluorescent, strongly colored, or in scattering polymer emulsions (Hofstraat et al., 1997).

Mass Spectrometry

Cyanine dye derivatives are excellent labeling reagents for oligosaccharides in mass spectrometry, significantly enhancing the detection sensitivity. This is crucial for high-throughput analysis of posttranslational modifications in proteomics (Kameyama et al., 2004).

In Vivo Applications

Cyanine dye derivatives, like Cy7A, have been used for the selective detection of hydrazine (N2H4) in water samples, living cells, and even in vivo visualization in mice. This is based on the modulation of the conjugated polymethine π-electron system of the cyanine dye derivative (Hu et al., 2013).

Chemosensors

Cyanine platforms, including cyanine, hemicyanine, and squaraine, are effective for developing chemosensors due to their photophysical properties, biocompatibility, and low toxicity. These have been extensively used in bioimaging agents (Sun et al., 2016).

Protein Synthesis

In protein chemical synthesis, peptide or protein hydrazides, like those derived from cyanine dyes, serve as key intermediates for various synthesis and modification purposes. This has enhanced the efficiency and scope of native chemical ligation for protein chemical synthesis (Huang et al., 2016).

Propriétés

Nom du produit |

Cyanine3 hydrazide |

|---|---|

Formule moléculaire |

C30H40N4O2+ |

Poids moléculaire |

472.67 |

Nom IUPAC |

N/A |

SMILES |

CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(N[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)